Methyl 3-(4-fluorophenyl)prop-2-ynoate
Overview
Description
Methyl 3-(4-fluorophenyl)prop-2-ynoate, also known as 4-Fluoro-2-methyl-3-phenyl-prop-2-ynoic acid, is a versatile organic compound that has been widely studied in recent years for its potential applications in scientific research. It is a chemical compound with the molecular formula C9H7FO2 and molar mass of 166.133 g/mol. This compound is a white solid with a melting point of -42 °C and boiling point of 133-134 °C. It is soluble in water and organic solvents, and is a useful building block for organic synthesis.
Scientific Research Applications
Crystal Structure Insights
Methyl 3-(4-fluorophenyl)prop-2-ynoate, though not directly mentioned, is related to the study of compounds with fluorophenyl groups which contribute significantly to crystallography and molecular structure analysis. For instance, compounds featuring fluorophenyl groups, similar in structure to Methyl 3-(4-fluorophenyl)prop-2-ynoate, have been analyzed for their crystal packing and hydrogen bonding, providing insights into intermolecular interactions which are essential for understanding the material's properties and potential applications in designing new materials and drugs. These studies highlight the importance of fluorophenyl compounds in crystallography and materials science (Butcher et al., 2007).
Biomedical Applications
Fluorophenyl derivatives, similar to Methyl 3-(4-fluorophenyl)prop-2-ynoate, have been utilized in the development of bioactive molecules with potential therapeutic applications. For example, certain compounds with fluorophenyl groups have shown promising antibacterial and antifungal activities, suggesting the potential for these compounds in developing new antimicrobial agents. This underscores the significance of fluorophenyl derivatives in biomedical research and drug development (Saeed et al., 2010).
Material Science and Chemistry
In material science, compounds containing fluorophenyl groups are pivotal in synthesizing novel materials with unique properties. These compounds serve as critical intermediates in creating advanced materials with potential applications ranging from electronics to photonics. The study and development of such materials contribute to advancing technology and innovation in material science, showcasing the broad applicability of fluorophenyl derivatives (Kimber et al., 2001).
Environmental and Sensor Applications
Fluorophenyl-containing compounds, akin to Methyl 3-(4-fluorophenyl)prop-2-ynoate, have been explored for environmental monitoring and sensor development. These compounds' unique fluorescence and photophysical properties make them suitable for designing sensors and probes for detecting metal ions and other environmental pollutants. This highlights the role of fluorophenyl derivatives in environmental science, offering tools for monitoring and addressing environmental challenges (Hegde et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(4-fluorophenyl)prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGVUTFSIPIPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224497 | |
Record name | 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorophenyl)prop-2-ynoate | |
CAS RN |
42122-44-1 | |
Record name | 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42122-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(4-fluorophenyl)prop-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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